molecular formula C13H18N4O4S B2680194 ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 941985-82-6

ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

Cat. No.: B2680194
CAS No.: 941985-82-6
M. Wt: 326.37
InChI Key: YJIWPEBUBYFHEB-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate typically involves multi-step organic reactions

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the keto group would yield an alcohol.

Scientific Research Applications

Ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing it to bind to nucleotide-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate: Similar structure but with an acetate group instead of a butanoate group.

    Methyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-3-9(12(20)21-4-2)22-13-15-10-8(11(19)16-13)7-14-17(10)5-6-18/h7,9,18H,3-6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIWPEBUBYFHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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